molecular formula C39H71ClO4 B12308820 [2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Cat. No.: B12308820
M. Wt: 639.4 g/mol
InChI Key: DAZPTUUOSKRURB-XPWSMXQVSA-N
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Description

[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound characterized by its unique structure, which includes a chlorinated propyl group and two octadec-9-enoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate typically involves the esterification of 2-chloro-3-hydroxypropyl with octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated propyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or primary amines in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxypropyl or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological membranes and proteins are of particular interest, as they may lead to the development of new pharmaceuticals or biotechnological applications.

Medicine

The compound’s potential therapeutic properties are being investigated, particularly its ability to modulate biological pathways and its efficacy in treating certain diseases. Its unique structure may allow for targeted drug delivery or the development of novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its properties make it suitable for applications in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of [2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate: Characterized by its chlorinated propyl group and two octadec-9-enoate groups.

    This compound analogs: Compounds with similar structures but different substituents on the propyl or octadec-9-enoate groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can undergo a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C39H71ClO4

Molecular Weight

639.4 g/mol

IUPAC Name

[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18+

InChI Key

DAZPTUUOSKRURB-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl

Origin of Product

United States

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